molecular formula C18H18N4O4S B2633163 N-(2,4-dimethoxyphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251680-16-6

N-(2,4-dimethoxyphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No. B2633163
CAS RN: 1251680-16-6
M. Wt: 386.43
InChI Key: ZVNCYBSTZLUQEQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

  • Heterocyclic Triazoles Synthesis : Research has been conducted on the synthesis of novel acetamides, including those with a 1,2,4-oxadiazol cycle, demonstrating diverse biological properties. This includes the synthesis of 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, providing a method for creating functionalized triazole derivatives (Karpina et al., 2019).

Antimicrobial and Hemolytic Activity

  • Antimicrobial and Hemolytic Evaluation : A series of acetamides, including those with 1,3,4-oxadiazole compounds, have been synthesized and evaluated for antimicrobial and hemolytic activities. These compounds have shown varying degrees of activity against microbial species, highlighting their potential in antimicrobial applications (Gul et al., 2017).

Anticancer Properties

  • Novel Compound Synthesis for Anticancer Assessment : Research involving the synthesis of novel compounds like 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide has demonstrated cytotoxicity against various cancer cell lines, suggesting potential in cancer research (Moghadam & Amini, 2018).
  • Synthesis of Anticancer Agents : Studies have focused on synthesizing substituted 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents, demonstrating moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).
  • Cytotoxicity of Novel Compounds : Novel 2-chloro N-aryl substituted acetamide derivatives of 1,3,4-oxadiazole-2-thiol have been synthesized and evaluated for cytotoxicity on various human leukemic cell lines, revealing significant anticancer potential (Vinayak et al., 2014).

Antibacterial and Enzyme Inhibition

  • Antibacterial and Enzyme Inhibitory Potential : Synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have shown moderate antibacterial potentials and enzyme inhibitory activities, suggesting their application in medicinal chemistry (Iqbal et al., 2017).

Polymer Synthesis and Adsorption

  • Polyimide and Poly(amide-imide) Synthesis : New, organo-soluble, thermally stable aromatic polyimides and poly(amide-imide) containing 1,3,4-oxadiazole-2-pyridyl pendant group have been synthesized, showcasing potential in polymer science applications (Mansoori et al., 2012).

Additional Applications in Pharmacology and Chemistry

  • Antimicrobial and Anti-Proliferative Activities : Research on N-Mannich bases of 1,3,4-oxadiazole has explored their antimicrobial and anti-proliferative activities, highlighting potential pharmacological applications (Al-Wahaibi et al., 2021).
  • Pharmacological and Computational Studies : Investigations into N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have included pharmacological evaluation, molecular docking, and cytotoxicity studies, adding to the breadth of applications in drug discovery and development (Siddiqui et al., 2014).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-11-20-18(26-22-11)12-6-7-19-17(8-12)27-10-16(23)21-14-5-4-13(24-2)9-15(14)25-3/h4-9H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNCYBSTZLUQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

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